molecular formula C18H22N2O2 B274170 N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide

N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide

Cat. No. B274170
M. Wt: 298.4 g/mol
InChI Key: IDXJFGWCOBWENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA is a member of the adamantane family and is a derivative of carbohydrazide.

Mechanism of Action

The mechanism of action of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. The compound has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to decrease the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been shown to inhibit the expression of COX-2, an enzyme involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide has several advantages for lab experiments. The compound is stable and easy to synthesize, making it readily available for scientific research. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its therapeutic potential. In addition, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. The development of novel formulations and delivery methods for this compound may also enhance its therapeutic potential. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications. The compound exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities and has been studied for its potential use in the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. The development of novel formulations and delivery methods for this compound may enhance its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide involves the reaction of adamantane-1-carbohydrazide with 4-oxocyclohexa-2,5-dien-1-ylidene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of this compound. The synthesis of this compound has been optimized to obtain a pure and stable compound for scientific research purposes.

Scientific Research Applications

N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been shown to inhibit the replication of viruses, including influenza virus and hepatitis C virus.

properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide

InChI

InChI=1S/C18H22N2O2/c21-16-3-1-12(2-4-16)11-19-20-17(22)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15,19H,5-10H2,(H,20,22)

InChI Key

IDXJFGWCOBWENI-UHFFFAOYSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC=C4C=CC(=O)C=C4

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC=C4C=CC(=O)C=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC=C4C=CC(=O)C=C4

Origin of Product

United States

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